REACTION_CXSMILES
|
C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+].[C:20]1([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[NH:26][C:27]1[CH:39]=[CH:38][C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:30]([CH3:41])([CH3:40])[C:29]=2[CH:28]=1.Br[C:49]1[CH:61]=[CH:60][C:59]2[C:58]3[C:53](=[CH:54][CH:55]=[CH:56][CH:57]=3)[C:52]3([C:73]4[CH:72]=[CH:71][CH:70]=[CH:69][C:68]=4[C:67]4[C:62]3=[CH:63][CH:64]=[CH:65][CH:66]=4)[C:51]=2[CH:50]=1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:20]1([C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=2)[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]([C:27]1[CH:39]=[CH:38][C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:30]([CH3:40])([CH3:41])[C:29]=2[CH:28]=1)[C:49]1[CH:61]=[CH:60][C:59]2[C:58]3[C:53](=[CH:54][CH:55]=[CH:56][CH:57]=3)[C:52]3([C:73]4[CH:72]=[CH:71][CH:70]=[CH:69][C:68]=4[C:67]4[C:62]3=[CH:63][CH:64]=[CH:65][CH:66]=4)[C:51]=2[CH:50]=1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)NC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
56.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
248 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is crystallised from ethyl acetate/heptane
|
Type
|
EXTRACTION
|
Details
|
The crude product is extracted in a Soxhlet extractor (toluene)
|
Type
|
CUSTOM
|
Details
|
purified by zone sublimation in vacuo twice (p=3×104 mbar, T=298° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)N(C1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13)C1=CC=3C(C2=CC=CC=C2C3C=C1)(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |